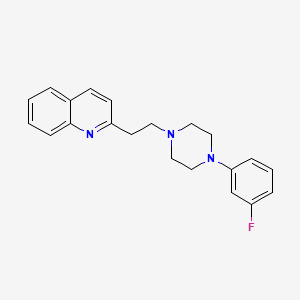
Quinoline, 2-(2-(4-(3-fluorophenyl)-1-piperazinyl)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 2-(2-(4-(3-fluorophenyl)-1-piperazinyl)ethyl)- is a fluorinated quinoline derivative. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, agriculture, and industry. The incorporation of a fluorine atom into the quinoline structure often enhances its biological activity and provides unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 2-(2-(4-(3-fluorophenyl)-1-piperazinyl)ethyl)- typically involves the cyclization of appropriate precursors. . This reaction is effective for synthesizing 1-substituted 3,4-dihydroisoquinolines directed toward isoquinoline synthesis.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production.
化学反応の分析
Types of Reactions
Quinoline, 2-(2-(4-(3-fluorophenyl)-1-piperazinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-diones, while substitution reactions may introduce various functional groups into the quinoline ring.
科学的研究の応用
Quinoline, 2-(2-(4-(3-fluorophenyl)-1-piperazinyl)ethyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: It is used in the development of new materials, such as liquid crystals and dyes.
作用機序
The mechanism of action of Quinoline, 2-(2-(4-(3-fluorophenyl)-1-piperazinyl)ethyl)- involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its ability to bind to biological targets, such as enzymes and receptors, leading to inhibition or modulation of their activity. This compound may also interfere with cellular processes, such as DNA replication and protein synthesis, contributing to its biological effects.
類似化合物との比較
Similar Compounds
Fluoroquinolones: These compounds are known for their broad-spectrum antibacterial activity and are widely used in medicine.
Isoquinolines: These compounds have similar structures but differ in their biological activities and applications.
Uniqueness
Quinoline, 2-(2-(4-(3-fluorophenyl)-1-piperazinyl)ethyl)- is unique due to its specific fluorine substitution, which enhances its biological activity and provides unique properties compared to other quinoline derivatives. Its ability to interact with a wide range of biological targets makes it a valuable compound for scientific research and potential therapeutic applications.
特性
CAS番号 |
57962-06-8 |
|---|---|
分子式 |
C21H22FN3 |
分子量 |
335.4 g/mol |
IUPAC名 |
2-[2-[4-(3-fluorophenyl)piperazin-1-yl]ethyl]quinoline |
InChI |
InChI=1S/C21H22FN3/c22-18-5-3-6-20(16-18)25-14-12-24(13-15-25)11-10-19-9-8-17-4-1-2-7-21(17)23-19/h1-9,16H,10-15H2 |
InChIキー |
HMLRXOSXAWCMDP-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCC2=NC3=CC=CC=C3C=C2)C4=CC(=CC=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




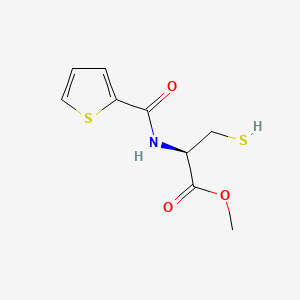
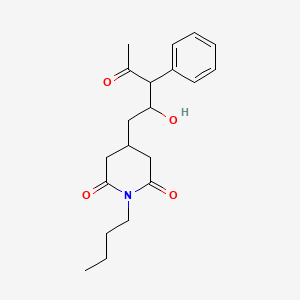
![(1R,7S)-4-oxabicyclo[5.1.0]octane-3,5-dione](/img/structure/B14618646.png)
![Lithium 7-bromobicyclo[4.1.0]heptan-7-ide](/img/structure/B14618647.png)
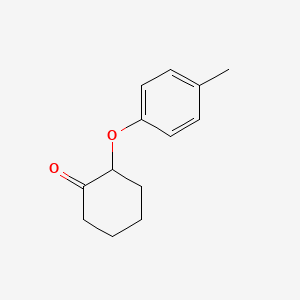
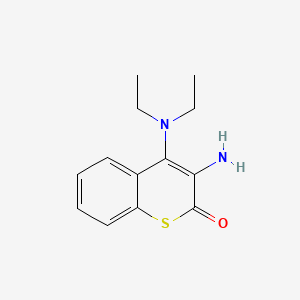


![N-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B14618677.png)

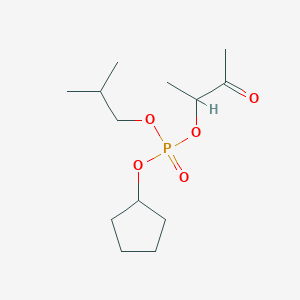
![9-Methyl-9-[4-(methylsulfanyl)phenyl]-9H-fluorene](/img/structure/B14618699.png)
